3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde
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Description
3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde, or 3B4-2-4TBPE-5MB, is an organic compound used in the synthesis of various pharmaceuticals and other compounds. It is a benzaldehyde derivative and is composed of a benzene ring, an aldehyde group, and a bromo substituent. It is a colorless solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide. 3B4-2-4TBPE-5MB is a versatile and useful compound for many pharmaceutical and organic synthesis applications.
Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated the utility of brominated and methoxylated benzaldehydes in the synthesis of complex molecules. For instance, studies on the synthesis of hydroxylated and methoxylated polybrominated diphenyl ethers (PBDEs), which are significant due to their natural occurrence and potential as PBDE metabolites, highlight the role of similar bromophenols and benzaldehydes as intermediates (Marsh, Stenutz, & Bergman, 2003). These compounds are vital for generating reference standards used in analytical and toxicological studies, indicating their importance in environmental chemistry and toxicology.
Natural Products and Biological Activities
Bromophenols, structurally related to 3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde, have been isolated from various marine organisms, such as the red alga Rhodomela larix. These compounds exhibit significant biological activities, including antioxidant properties, highlighting their potential in medicinal chemistry and pharmacology (Suzuki, Kowata, & Kurosawa, 1980). The study of these natural products contributes to the discovery of new drugs and understanding of their mechanisms of action.
Applications in Catalysis and Material Science
The complexation and reaction dynamics of similar benzaldehydes with metals have been studied for their potential in catalysis and material science. For instance, oxidovanadium(V) complexes with benzaldehyde derivatives have been synthesized and characterized, offering insights into the design of new catalytic systems and materials with specific electronic and optical properties (Back et al., 2012).
properties
IUPAC Name |
3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO4/c1-20(2,3)15-5-7-16(8-6-15)24-9-10-25-19-17(21)11-14(13-22)12-18(19)23-4/h5-8,11-13H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDCWMWSSPSMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde |
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